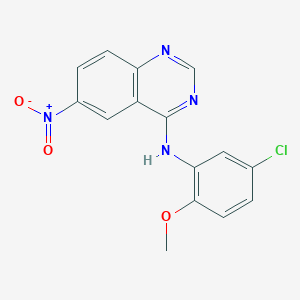

N-(5-chloro-2-methoxyphenyl)-6-nitro-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

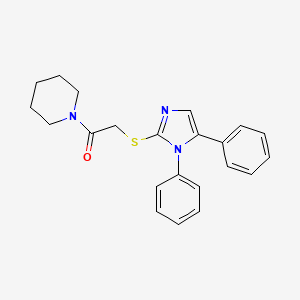

“N-(5-chloro-2-methoxyphenyl)-6-nitro-4-quinazolinamine” is a chemical compound that belongs to the class of quinazolines. Quinazolines are a group of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “N-(5-chloro-2-methoxyphenyl)-6-nitro-4-quinazolinamine” would consist of a quinazoline core with a nitro group at the 6-position, a 5-chloro-2-methoxyphenyl group attached via a nitrogen atom .科学的研究の応用

Synthesis and Biological Activity

N-(5-chloro-2-methoxyphenyl)-6-nitro-4-quinazolinamine is a compound of interest due to its potential biological activities. In the realm of synthetic chemistry, it serves as a critical intermediate in the synthesis of compounds with significant medicinal properties. A study by Ouyang et al. (2016) outlined a rapid synthetic method for a compound exhibiting potential biological activities, starting from commercially available 4-chloro-7-fluoro-6-nitro-quinazoline through a series of steps including substitution and reduction reactions, highlighting the compound's role in the synthesis of biologically active molecules Ouyang et al., 2016.

Antimalarial and Antileishmanial Activities

Quinazolinamine derivatives have shown promising antimalarial and antileishmanial activities. Research by Kaur et al. (2007) synthesized a series of 8-quinolinamines, demonstrating potent in vitro antiprotozoal activity against Plasmodium falciparum and Leishmania donovani, along with antimicrobial and cytotoxic activities. These findings suggest the potential of quinazolinamine derivatives in developing new antimalarial and antileishmanial drugs Kaur et al., 2007.

Pharmacological Modulation

The quinazolinamine framework is also explored for its ability to modulate pharmacological targets. For instance, Pariser et al. (2008) identified novel partial inhibitors of amphetamine-induced dopamine release, indicating the potential of quinazolinamine derivatives in modulating dopamine transporter activity and offering new avenues for therapeutic interventions in neurological disorders Pariser et al., 2008.

Enzyme Inhibition

Quinazolinamines have been investigated for their selective enzyme inhibition properties. Takase et al. (1994) synthesized quinazoline derivatives exhibiting potent and selective inhibition of cyclic GMP phosphodiesterase (cGMP-PDE), demonstrating the therapeutic potential of these compounds in vasodilation and cardiovascular diseases Takase et al., 1994.

Antitumor Activity

Some derivatives of quinazolinamine have shown antitumor activities. Gui-ping Ouyang (2012) synthesized 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives and assessed their antitumor activity in vitro. These compounds exhibited promising antiproliferative effects on Bcap-37 cells, indicating their potential use in cancer therapy Gui-ping Ouyang, 2012.

作用機序

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O3/c1-23-14-5-2-9(16)6-13(14)19-15-11-7-10(20(21)22)3-4-12(11)17-8-18-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVNHWKTLCIEBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)

![3-[(4-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B2856634.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)

![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)

![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)

![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)

![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)